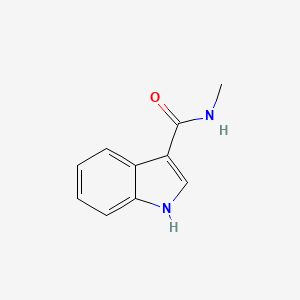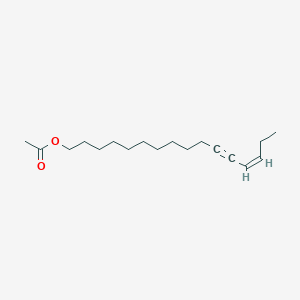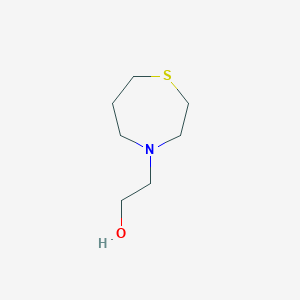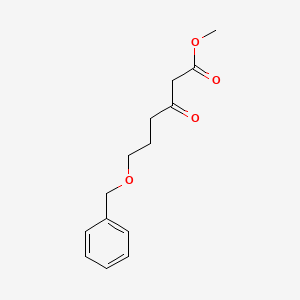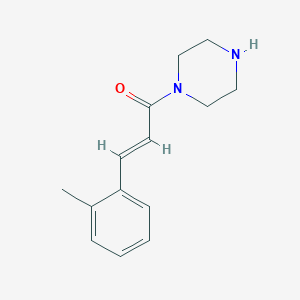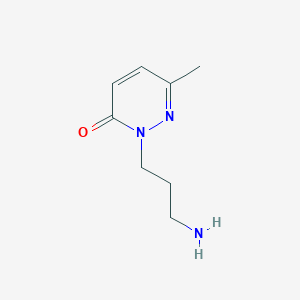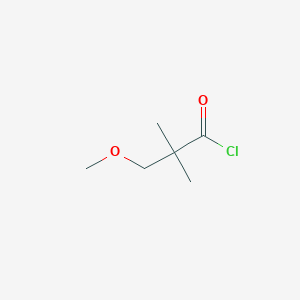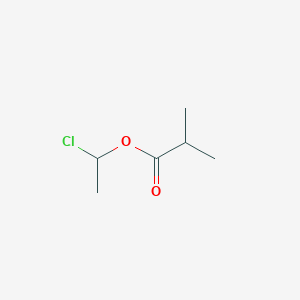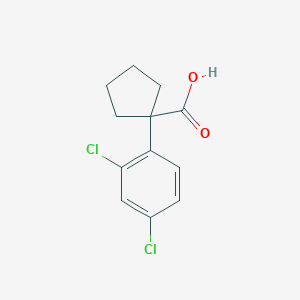
1-(2,4-dichlorophenyl)Cyclopentanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(2,4-Dichlorophenyl)Cyclopentanecarboxylic acid” is a chemical compound . Unfortunately, there’s not much specific information available about this compound.
Synthesis Analysis
The synthesis of similar compounds typically involves various chemical reactions, but the specific synthesis pathway for “1-(2,4-dichlorophenyl)Cyclopentanecarboxylic acid” isn’t available in the sources I found .Molecular Structure Analysis
The molecular structure of a compound describes the arrangement of atoms within the molecule. For “1-(2,4-Dichlorophenyl)Cyclopentanecarboxylic acid”, this information isn’t readily available .Chemical Reactions Analysis
The chemical reactions that “1-(2,4-dichlorophenyl)Cyclopentanecarboxylic acid” undergoes aren’t specified in the sources I found .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, and solubility. For “1-(2,4-dichlorophenyl)Cyclopentanecarboxylic acid”, this information isn’t readily available .Wissenschaftliche Forschungsanwendungen
1. Herbicide Use and Toxicity
2,4-D is extensively used in agriculture and urban activities for pest control. Studies have focused on its toxicity and mutagenicity, highlighting its environmental impact, especially on non-target aquatic species and its potential occupational risks (Zuanazzi, Ghisi, & Oliveira, 2020).
2. Environmental Degradation and Remediation
Research into the environmental degradation of 2,4-D includes the involvement of cytochrome P450 in its metabolism by the fungus Umbelopsis isabellina, suggesting a potential for bioremediation (Nykiel-Szymańska, Stolarek, & Bernat, 2017). Another study discusses various methods for removing 2,4-D from contaminated water sources, emphasizing the need for efficient technology to handle water contamination caused by this herbicide (EvyAliceAbigail et al., 2017).
3. Chemical Transformations and Interactions
Chemical studies have analyzed the formation of 1,2-dioxanes when reacting certain compounds with tris(2,4-pentanedionato) manganese(III) or manganese(III) acetate, providing insights into chemical transformations involving 2,4-D derivatives (Nishino et al., 1991).
4. Mechanism of Action as a Herbicide
Insight into 2,4-D's mode of action as a herbicide has been explored, emphasizing its physiological processes, perception, and signal transduction under herbicide treatment (Song, 2014).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(2,4-dichlorophenyl)cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2O2/c13-8-3-4-9(10(14)7-8)12(11(15)16)5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJVNUENSNUSROF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=C(C=C(C=C2)Cl)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50533434 |
Source


|
| Record name | 1-(2,4-Dichlorophenyl)cyclopentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50533434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dichlorophenyl)cyclopentane-1-carboxylic acid | |
CAS RN |
61023-76-5 |
Source


|
| Record name | 1-(2,4-Dichlorophenyl)cyclopentanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61023-76-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,4-Dichlorophenyl)cyclopentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50533434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

